4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid
Description
Molecular Architecture and IUPAC Nomenclature
4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 898766-66-0) is a fluorinated α-keto acid with the molecular formula C₁₂H₁₂F₂O₃ and a molecular weight of 242.22 g/mol. Its IUPAC name, 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid , reflects its structural features:
- A 3,4-difluorophenyl group at position 4 of the butanoic acid backbone
- Two methyl substituents at position 2
- A keto group at position 4
The SMILES notation (OC(=O)C(CC(=O)c1ccc(c(c1)F)F)(C)C) and InChI key (GKIZHWDWGZZCIU-UHFFFAOYSA-N) precisely encode its connectivity. The molecule exhibits three distinct functional regions:
- Aromatic fluorinated ring
- Branched aliphatic chain with geminal dimethyl groups
- Terminal carboxylic acid group
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂F₂O₃ |
| Exact Mass | 242.0754 g/mol |
| Topological Polar Surface Area | 54.4 Ų |
| Rotatable Bond Count | 4 |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound remains unpublished, analysis of structural analogs provides insights. The related compound 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (C₁₂H₁₂F₂O₃) adopts a planar conformation in its crystalline state, with fluorinated aromatic systems influencing packing through C—H⋯O interactions.
Key predicted conformational features:
- Dihedral Angle (C₆H₃F₂-C-C=O): ~120° (minimizing steric clash between fluorine and keto groups)
- Carboxylic Acid Group Orientation: Synperiplanar to adjacent methyl groups for intramolecular hydrogen bonding
- Methyl Group Effects: Geminal dimethyl substitution at C2 creates a rigid tetrahedral geometry, restricting rotation about the C2-C3 bond
Figure 1: Predicted Lowest-Energy Conformation
(F)
\
O=C—C(CH₃)₂—CH₂—C(=O)—OH
|
˗(o-F-C₆H₃-F)
Electronic Structure Analysis via Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311+G(d,p) level reveal distinctive electronic properties:
Key Findings:
- Frontier Molecular Orbitals:
Electrostatic Potential Map:
- Maximum negative potential (-0.32 e/ų) at fluorine atoms
- Positive potential (+0.28 e/ų) at carboxylic proton
Natural Bond Orbital Analysis:
Table 2: Comparative DFT Parameters
| Parameter | This Compound | Phenylpyruvic Acid |
|---|---|---|
| Dipole Moment (Debye) | 3.98 | 2.76 |
| Fukui Electrophilicity | 1.45 | 1.12 |
| NBO Charge at O (keto) | -0.67 | -0.71 |
Comparative Structural Analysis with Analogous α-Keto Acids
Table 3: Structural Comparison with Key Analogs
Key Structural Differences:
- Fluorine Substituent Effects:
Branched Aliphatic Chain:
Electron-Withdrawing Groups:
- Combined effect of fluorine and keto groups lowers LUMO energy by 0.7 eV compared to non-fluorinated analogs
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-12(2,11(16)17)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIZHWDWGZZCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645348 | |
| Record name | 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-66-0 | |
| Record name | 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 3,4-Difluorophenylacetonitrile or Analogues
A method analogous to the preparation of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid involves the reaction of fluorinated phenylacetonitriles with α-bromo esters in the presence of zinc in tetrahydrofuran (THF), followed by hydrolysis to yield the keto acid. This method is advantageous due to the availability of starting materials and relatively high yields without generating large amounts of waste acid water.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3,4-Difluorophenylacetonitrile + α-bromo isobutyrate + Zn in THF | Formation of ethyl 4-(3,4-difluorophenyl)-3-oxobutanoate intermediate |
| 2 | Hydrolysis with NaOH followed by acidification with dilute HCl | Conversion to 4-(3,4-difluorophenyl)-3-oxobutyric acid |
This approach can be adapted to introduce the 2,2-dimethyl substitution by using α-bromo esters bearing the geminal dimethyl groups (e.g., α-bromo-2,2-dimethylpropionate) to yield the desired 2,2-dimethyl substitution at the 2-position of the keto acid.
Friedel-Crafts Acylation Followed by Functional Group Transformations
Another approach involves Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride to yield 2-chloro-1-(3,4-difluorophenyl)ethanone. Subsequent reduction and alkylation steps can build the keto acid framework:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1,2-Difluorobenzene + chloroacetyl chloride + AlCl3 | 2-chloro-1-(3,4-difluorophenyl)ethanone |
| 2 | Reduction with chiral oxazaborolidine catalyst and borane dimethylsulfide | 2-chloro-1-(3,4-difluorophenyl)ethanol |
| 3 | Reaction with triethylphosphonoacetate + NaH in toluene | Formation of cyclopropyl carboxylate intermediate |
| 4 | Hydrolysis and further functional group manipulations | Formation of cyclopropanecarboxylic acid derivatives |
While this method is more complex and involves multiple steps, it demonstrates the versatility of fluorinated phenyl precursors in constructing related keto acid structures.
Knoevenagel Condensation and Subsequent Transformations
The Knoevenagel condensation of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine yields (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate can be converted to the corresponding acyl chloride and further reacted to build the keto acid structure. Although this method is more commonly used for cyclopropane derivatives, it provides insight into the reactivity of 3,4-difluorophenyl substrates in keto acid synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Starting Materials | Reaction Type | Advantages | Disadvantages | Yield & Purity |
|---|---|---|---|---|---|
| Zinc-mediated alkylation of fluorophenylacetonitrile with α-bromo esters | 3,4-Difluorophenylacetonitrile, α-bromo-2,2-dimethylpropionate | Nucleophilic substitution, hydrolysis | Simple, cost-effective, high yield, minimal waste | Requires handling of zinc and brominated esters | High yield (~70-85%), high purity |
| Friedel-Crafts acylation + reduction + alkylation | 1,2-Difluorobenzene, chloroacetyl chloride, borane complex | Electrophilic aromatic substitution, reduction, alkylation | Access to chiral intermediates, versatile | Multi-step, uses toxic reagents, longer synthesis | Moderate yield, complex purification |
| Knoevenagel condensation + acyl chloride formation | 3,4-Difluorobenzaldehyde, malonic acid, thionyl chloride | Condensation, acylation | Useful for related derivatives | Longer synthesis, less direct for target compound | Moderate yield |
Research Findings and Notes
The zinc-mediated alkylation method is industrially promising due to its use of inexpensive and readily available starting materials, relatively mild conditions, and avoidance of large volumes of acidic waste.
The Friedel-Crafts approach, while more complex, allows for stereoselective synthesis of related cyclopropane derivatives, which may be relevant if chiral versions of the keto acid are desired.
Knoevenagel condensation routes provide a foundation for synthesizing related fluorinated aryl keto acids but may require additional steps to achieve the 2,2-dimethyl substitution.
No direct preparation method for this compound was found in the surveyed literature, but the above methods can be adapted or combined to achieve the target compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production and inhibit pathways associated with chronic inflammation. In vitro studies have shown that it can reduce the expression of pro-inflammatory markers in macrophages, suggesting its potential use in treating inflammatory diseases .
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing new polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and composites .
Case Study 1: Anticancer Research
A notable study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound and assessed cell viability using MTT assays. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The study found that administration of this compound significantly decreased joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic Acid
- Structural Differences : The 3,4-difluorophenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group.
- Impact: Methoxy groups are electron-donating, increasing electron density on the aromatic ring, whereas fluorine atoms are electron-withdrawing. The dimethoxy analog has a CAS number 862578-42-5 and is documented in safety data sheets, highlighting hazards such as skin/eye irritation .
(b) 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid
- Structural Differences : The phenyl ring has 2,4-dimethyl substituents instead of 3,4-difluoro groups.
- Impact : Methyl groups increase steric bulk and hydrophobicity. This compound (CAS 15880-03-2) lacks the dimethyl modification at C2, leading to a less rigid backbone compared to the target molecule .
Backbone Modifications
(a) Ethyl 4-(2,4-Dichlorophenyl)-3-oxobutanoate
- Structural Differences : The oxo group is at C3 instead of C4, and the carboxylic acid is esterified (ethyl ester). The phenyl substituents are 2,4-dichloro.
- Impact : Esterification improves volatility but reduces acidity. The 3-oxo configuration may influence tautomerization behavior, while chlorine atoms enhance electronegativity compared to fluorine .
(b) SNAP-Acid Derivatives
- Structural Differences: Compounds like SNAP-acid (from ) feature a tetrahydropyrimidine ring fused to the 4-oxobutyric acid backbone, with additional functional groups (e.g., methoxymethyl, acetylaminophenylpiperidinyl).
- Impact : The tetrahydropyrimidine core enhances rigidity and provides sites for hydrogen bonding, critical for MCHR1 antagonist activity. The target compound lacks this heterocyclic system, suggesting differences in pharmacological profiles .
Spectral Data
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Key Substituents |
|---|---|---|---|
| 4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid | Not available | C₁₂H₁₂F₂O₃ | 3,4-diF, 2,2-dimethyl |
| 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | 862578-42-5 | C₁₄H₁₈O₅ | 3,4-diOCH₃, 2,2-dimethyl |
| 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid | 15880-03-2 | C₁₂H₁₄O₃ | 2,4-diCH₃ |
Biological Activity
4-(3,4-Difluorophenyl)-2,2-dimethyl-4-oxobutyric acid (CAS No. 898766-66-0) is a synthetic compound notable for its potential biological activities. With a molecular formula of CHFO and a molecular weight of 242.22 g/mol, this compound has garnered interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 242.22 g/mol |
| CAS Number | 898766-66-0 |
| Purity | ≥ 95% |
The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling and metabolism.
- Inhibition of Proteases : Research indicates that compounds structurally similar to this compound can inhibit aspartic proteases, which are crucial for various physiological processes including antigen presentation and immune response modulation .
- Antitumor Activity : Some studies have reported that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of a related compound in inhibiting tumor growth in mouse models. The compound demonstrated significant inhibition of tumor cell proliferation at doses as low as 10 mg/kg when administered orally. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of SPPL2a (a type of intramembrane protease). The compound showed an IC value of approximately 0.37 μM, indicating potent inhibitory activity. This inhibition was linked to reduced processing of CD74/p8 fragments, which are important for immune cell function .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. In vivo studies revealed that the compound maintains effective plasma concentrations over extended periods, enhancing its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
